molecular formula C10H7ClO3S B017967 6-chloronaphthalene-2-sulfonic Acid CAS No. 102878-14-8

6-chloronaphthalene-2-sulfonic Acid

Cat. No. B017967
Key on ui cas rn: 102878-14-8
M. Wt: 242.68 g/mol
InChI Key: ONLHWRHIJDODKO-UHFFFAOYSA-N
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Patent
US06660739B1

Procedure details

6-Amino-2-napthalenesulfonic acid (88.0 g, 0.4 mol) was suspended in 5 N HCl (200 mL) and water (150 mL) and cooled to 3° C. A solution of sodium nitrite (27.0 g, 0.4 mol) in water (50 mL) was added dropwise over two hours. After one additional hour, the mixture was poured in several portions into a stirred suspension of copper(I) chloride (39.6 g, 60.6 mmol) in 5 N HCl (200 mL). Considerable foaming occurred during this addition. After standing overnight at room temperature, the mixture was concentrated on a rotary evaporator to a brown solid that was then dried in a vacuum oven overnight at 100° C. to provide the acid (111.9 g)
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
39.6 g
Type
catalyst
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([S:12]([OH:15])(=[O:14])=[O:13])[CH:6]=[CH:5]2.N([O-])=O.[Na+].[ClH:20]>O.[Cu]Cl>[Cl:20][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([S:12]([OH:15])(=[O:14])=[O:13])[CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
NC=1C=C2C=CC(=CC2=CC1)S(=O)(=O)O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
copper(I) chloride
Quantity
39.6 g
Type
catalyst
Smiles
[Cu]Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Considerable foaming occurred during this addition
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated on a rotary evaporator to a brown solid that
CUSTOM
Type
CUSTOM
Details
was then dried in a vacuum oven overnight at 100° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C=CC(=CC2=CC1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 111.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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